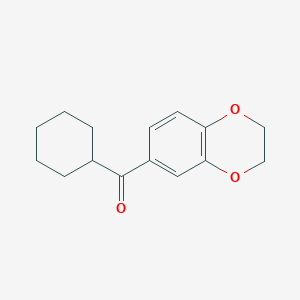

Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Description

Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a ketone derivative featuring a 2,3-dihydro-1,4-benzodioxin ring linked to a cyclohexyl group via a carbonyl bridge. This compound is primarily investigated for its role in medicinal chemistry, particularly as a scaffold for cyclin-dependent kinase 9 (CDK9) inhibitors. Its synthesis involves condensation reactions, such as the use of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with cyclohexyl isothiocyanate under basic conditions, yielding a moderate 5% isolated product ().

The benzodioxin moiety contributes to electron-rich aromatic systems, enhancing interactions with biological targets. Substitutions on the cyclohexyl group or benzodioxin ring modulate selectivity and potency, as observed in structure-activity relationship (SAR) studies ().

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

InChI |

InChI=1S/C15H18O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h6-7,10-11H,1-5,8-9H2 |

InChI Key |

JNFPGNWMFOEUMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclohexanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as lithium hydride, in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-carboxylic acid.

Reduction: Formation of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency: The target compound’s low yield (5%) contrasts with higher-yield methods for analogs like enaminones (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one, synthesized solvent-free in 10 hours) ().

- Substituent Effects : Halogenation (e.g., bromo, chloro) enhances electrophilicity and binding to hydrophobic enzyme pockets, while bulkier groups like piperidine alter pharmacokinetics ().

Table 2: Pharmacological and Toxicological Profiles

Key Observations :

- Therapeutic Potential: Silibinin’s antihepatotoxic efficacy parallels synthetic benzodioxin-flavonoid hybrids (e.g., 3',4'-(1",4"-dioxino)flavone), which reduce liver enzyme levels comparably to silymarin ().

- Safety : Fluorophenyl-substituted analogs exhibit moderate toxicity (LD₅₀ >800 mg/kg), necessitating careful handling ().

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy or hydroxy groups on the benzodioxin ring enhance antioxidant activity (e.g., silibinin) but reduce CDK9 affinity ().

- Halogenation : Bromo/chloro substituents increase lipophilicity and metabolic stability, making them suitable for agrochemical intermediates ().

- Cyclohexyl vs. Piperidine : Cyclohexyl improves CDK9 selectivity, while piperidine derivatives like CX-546 target neurological pathways ().

Biological Activity

Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

| Property | Description |

|---|---|

| IUPAC Name | Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

| Molecular Formula | C15H18O3 |

| CAS Number | 300390-33-4 |

| Molecular Weight | 246.30 g/mol |

Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone features a benzodioxin system that is fused with a cyclohexyl group, which may influence its biological activity through interactions with various biological targets.

Synthesis

The synthesis of cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves the reaction of cyclohexyl derivatives with appropriate benzodioxin precursors under controlled conditions. Various methods can be employed, including:

- Refluxing in Organic Solvents : Utilizing solvents like dichloromethane or toluene to facilitate the reaction.

- Catalytic Methods : Employing catalysts such as Lewis acids to enhance yield and selectivity.

Antimicrobial Properties

Research has indicated that cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth, suggesting potential as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

- In vitro Studies : Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone was tested against cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes associated with disease processes. For example:

- Cyclin-dependent Kinase (CDK) Inhibition : Preliminary data suggest that cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone may inhibit CDK activity, which is crucial in regulating the cell cycle.

Case Studies

- Study on Antimicrobial Efficacy : A recent study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Anticancer Research : In another investigation published in the Journal of Medicinal Chemistry, the compound was shown to significantly reduce tumor growth in xenograft models when administered at doses of 50 mg/kg body weight.

Q & A

Q. What are the standard synthetic routes for preparing Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone derivatives, and how are reaction conditions optimized?

Methodological Answer: A common approach involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with electrophilic reagents under dynamic pH control (e.g., aqueous Na₂CO₃ at pH 9–10). For example, sulfonamide derivatives are synthesized by reacting the amine with benzenesulfonyl chloride, followed by alkylation with lithium hydride as a catalyst in DMF . Solvent-free conditions, such as refluxing with dimethylformamide-dimethyl acetal (DMF-DMA), are also employed to reduce side reactions and improve yields . Optimization typically involves adjusting reaction time, temperature, and stoichiometry, validated by TLC or HPLC monitoring.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions. For example, aromatic protons in the benzodioxin ring resonate at δ 6.7–7.2 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.2–2.5 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Mass Spectrometry (GC/MS or HRMS) : Verifies molecular ion peaks and fragmentation patterns .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under controlled conditions (e.g., deuterated solvents, temperature stability) and comparing with computational predictions (DFT calculations).

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

Methodological Answer: Initial screening focuses on enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase) using spectrophotometric assays. For example:

- α-Glucosidase Inhibition : Measure absorbance at 405 nm after incubating the compound with p-nitrophenyl-α-D-glucopyranoside and enzyme .

- Antibacterial Activity : Use microdilution assays against Gram-positive/negative strains, reporting MIC values . Triplicate experiments with positive/negative controls (e.g., acarbose for enzymes, ciprofloxacin for bacteria) ensure reproducibility .

Advanced Research Questions

Q. How can computational models guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer: Scaffold-hopping strategies using graph neural networks (e.g., EGNN models) predict bioactivity by analyzing structural motifs. For instance, the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold was identified as a high-potency PD-1/PD-L1 inhibitor via machine learning, even with limited training data . Molecular docking (AutoDock Vina) and MD simulations further validate binding interactions with targets like lipoxygenase or bacterial enzymes .

Q. What strategies address low yields in multi-step syntheses of benzodioxin-containing analogs?

Methodological Answer: Critical steps include:

- Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts .

- Catalyst Optimization : Lithium hydride enhances nucleophilic substitution efficiency in sulfonamide derivatization .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 10 hours to 2 hours) for enaminone formation .

Q. How are crystallographic data leveraged to interpret structure-activity relationships (SAR)?

Methodological Answer: Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) provides bond angles/distances critical for SAR. For example, the dihedral angle between the benzodioxin ring and ketone group in (E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one (β = 114.93°) correlates with π-π stacking interactions in enzyme inhibition . Hirshfeld surface analysis further quantifies intermolecular interactions influencing solubility and stability .

Q. How do researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer: Contradictions arise from assay variability (e.g., enzyme source, substrate concentration). Mitigation strategies include:

- Standardized Protocols : Use recombinant enzymes (e.g., human LOX vs. soybean LOX) and control inhibitors .

- Kinetic Studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for α-glucosidase inhibition) using statistical tools (Prism, R) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.